N1-(4-methylquinolin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(4-methylquinolin-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 4-position and an ethane-1,2-diamine moiety at the 2-position.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, anti-hiv, and antitubercular agents .
Mode of Action
It is speculated that the h-bond donor ability of the urea along with the electronic effect of ortho substituent might be responsible for their high anti-inflammatory activity .
Biochemical Pathways
It is known that quinoline derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
N1-(4-methylquinolin-2-yl)ethane-1,2-diamine has shown promising anti-inflammatory activity (up to 78–71 % TNF-α and 96–90 % IL-6 inhibitory activity) at a higher concentration of 10 μM . Compounds 6, 8, 10, and 11 overall exhibited promising antimicrobial activity at MIC values ranging from 10 to 30 μg/mL against all the selected pathogenic bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylquinolin-2-yl)ethane-1,2-diamine typically involves the condensation of 4-methylquinoline with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylquinolin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethane-1,2-diamine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-methylquinolin-2-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-quinolin-2-yl)-N-(2-nitrophenyl)amine
- N-(4-Methyl-quinolin-2-yl)-N-(4-nitrophenyl)amine
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones
Uniqueness
N1-(4-methylquinolin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N'-(4-methylquinolin-2-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPDKSSMRDYHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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